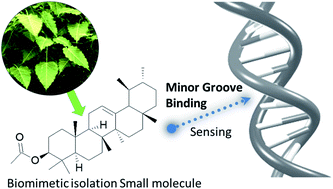Deciphering the sensing of α-amyrin acetate with hs-DNA: a multipronged biological probe†
RSC Advances Pub Date: 2022-01-05 DOI: 10.1039/D1RA07195E
Abstract
In this study, we focus on the biomimetic development of small molecules and their biological sensing with DNA. The binding of herring sperm deoxyribonucleic acid (hs-DNA) with naturally occurring bioactive small molecule α-amyrin acetate (α-AA), a biomimetic – isolated from the leaves of Ficus (F.) arnottiana is investigated. Collective information from various imaging, spectroscopic and biophysical experiments provides evidence that α-AA is a minor groove sensor of hs-DNA and preferentially binds to the A–T-rich regions. Interactions of different concentrations of small molecule α-AA with hsDNA were evaluated via various analytical techniques such as UV-Vis, circular dichroism (CD) and fluorescence emission spectroscopy. Fluorescence emission spectroscopy results suggest that α-AA decreases the emission level of hsDNA. DNA minor groove sensor Hoechst 33258 and intercalative sensor EB, melting transition analysis (TM) and viscosity analysis clarified that α-AA binds to hs-DNA via a groove site. Biophysical chemistry and molecular docking studies show that hydrophobic interactions play a major role in this binding. The present research deals with a natural product biosynthesis-linked chemical–biology interface sensor as a biological probe for α-AA: hs-DNA.

Recommended Literature
- [1] Synthesis of 3D hierarchical porous Ni–Co layered double hydroxide/N-doped reduced graphene oxide composites for supercapacitor electrodes†
- [2] Contents list
- [3] Isotope analysis of iron on structural materials of nuclear power plants using double-pulse laser ablation molecular isotopic spectrometry†
- [4] Biochemical
- [5] Both monovalent cations and plectin are potent modulators of mechanical properties of keratin K8/K18 networks†
- [6] Removal of heavy metals from binary and multicomponent adsorption systems using various adsorbents – a systematic review
- [7] Inside front cover
- [8] Living radical polymerization of vinyl acetate mediated by iron(iii) acetylacetonate in the presence of a reducing agent
- [9] Expression and assay of an N-methyltransferase involved in the biosynthesis of a vancomycin group antibiotic
- [10] EPR of trans-stilbene radical cations formed in zeolite cavities: a new approach to study the zeolite void space










